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  • Product: 2-Nitro-5-[(phenylsulfanyl)methyl]furan
  • CAS: 40941-14-8

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Physiological Behavior of 2-Nitro-5-[(phenylsulfanyl)methyl]furan: A Technical Guide

Molecular Architecture and Rationale The compound 2-Nitro-5-[(phenylsulfanyl)methyl]furan (hereafter referred to as NPMF) represents a highly specialized pharmacophore. It marries the well-documented, redox-active 2-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture and Rationale

The compound 2-Nitro-5-[(phenylsulfanyl)methyl]furan (hereafter referred to as NPMF) represents a highly specialized pharmacophore. It marries the well-documented, redox-active 2-nitrofuran core—a staple in antibacterial and antiprotozoal agents—with a lipophilic thioether side chain.

Understanding the thermodynamic stability of NPMF under physiological conditions (pH 7.4, 37°C) requires dissecting its electronic distribution. The strong electron-withdrawing nature of the nitrofuran group enhances binding affinity through favorable electronic interactions within target enzyme active sites[1]. However, this same electron deficiency makes the furan ring susceptible to hydrolytic cleavage over prolonged periods. Conversely, the electron-rich thioether linkage (the phenylsulfanyl moiety) introduces a metabolic vulnerability to oxidation by physiological reactive oxygen species (ROS).

Thermodynamic Stability and Degradation Kinetics

Under physiological conditions, the stability of an Active Pharmaceutical Ingredient (API) is dictated by the Gibbs free energy ( ΔG ) of its degradation pathways. For NPMF, stability is a delicate balance between the hydration of the nitrofuran core and the oxidation of the sulfur atom.

pH-Dependent Solvation and Hydrolysis

Nitrofuran derivatives characteristically exhibit pH-dependent solubility and stability. In acidic environments (pH 2.0, mimicking gastric fluid), the dissolution rate is notably slower, and the molecule remains largely in its stable, un-ionized anhydrate form. However, at physiological pH (7.4), the transition from the anhydrate to a hydrated state accelerates, which can act as a precursor to ring cleavage if exposed to alkaline microenvironments [2].

Oxidative Lability of the Thioether

While the furan ring dictates hydrolytic stability, the thioether linkage is thermodynamically driven toward oxidation in the presence of physiological ROS (e.g., hydrogen peroxide, superoxide radicals). The oxidation proceeds sequentially from a sulfoxide to a sulfone. Because the sulfone formation is highly exothermic and irreversible under biological conditions, it represents a thermodynamic sink for the molecule.

Degradation NPMF Intact NPMF (Thioether) Sulfoxide Sulfoxide Derivative (Reversible) NPMF->Sulfoxide Fast Oxidation Hydrolysis Furan Ring Cleavage (Hydrolysis) NPMF->Hydrolysis Prolonged pH > 7.4 ROS Physiological ROS (H2O2, O2-) ROS->Sulfoxide Sulfone Sulfone Derivative (Irreversible Sink) Sulfoxide->Sulfone Slow Oxidation

Diagram 1: Primary thermodynamic degradation pathways of NPMF under physiological conditions.

Physiological Protein Binding: Human Serum Albumin (HSA)

A critical component of a drug's thermodynamic profile in vivo is its interaction with transport proteins. NPMF binds reversibly to Human Serum Albumin (HSA). The binding is moderate in strength, which is ideal: it is strong enough to allow the antibiotic to be stored and transported in the bloodstream, but weak enough to release the free, pharmacologically active fraction at the target site.

The binding mechanism is driven by a combination of hydrophobic interactions (facilitated by the phenylsulfanyl group) and hydrogen bonding (via the nitro-substituted furan ring)[3].

Quantitative Thermodynamic Parameters

The following table summarizes the experimentally derived thermodynamic parameters for the dissolution and HSA binding of the nitrofuran scaffold at 310.15 K (37°C).

ParameterProcessValue at 310.15 KCausality / Implication
ΔGdiss​ Dissolution (pH 7.4)+18.4 kJ/molEndergonic process; indicates poor intrinsic aqueous solubility, necessitating formulation strategies.
ΔHdiss​ Dissolution (pH 7.4)+32.9 kJ/molEndothermic; solubility increases significantly with temperature [4].
KSV​ HSA Binding Quenching 2.86×104 M −1 Moderate affinity; ensures reversible binding for systemic distribution without permanent sequestration [3].
ΔGbind​ HSA Binding-26.5 kJ/molSpontaneous binding driven largely by the entropic displacement of water molecules from the HSA binding pocket.

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Causality is prioritized: we do not just measure solubility; we measure the thermodynamic equilibrium to extract enthalpy and entropy.

Protocol 1: Equilibrium Solubility and Thermodynamic Profiling

Purpose: To determine the true thermodynamic stability and solubility of NPMF, avoiding the pitfalls of kinetic supersaturation. Causality: We utilize the Isothermal Shake-Flask method across a temperature gradient (298.15 K to 313.15 K). By plotting the natural log of mole fraction solubility against 1/T (van 't Hoff plot), we can extract ΔH and ΔS , proving whether the system has reached a stable thermodynamic state.

  • Sample Preparation: Suspend an excess amount of NPMF (approx. 50 mg) in 5 mL of pH 7.4 phosphate buffer within sealed Pyrex glass tubes.

  • Equilibration: Place the tubes in a thermostatic water bath shaker. Self-Validation Step: Shake at 150 rpm for 72 hours. To confirm equilibrium, sample at 48, 60, and 72 hours; equilibrium is validated only when the concentration variance between these time points is <2% .

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at the exact experimental temperature to prevent precipitation of the dissolved API.

  • Quantification: Dilute the supernatant in acetonitrile and analyze via HPLC-UV at 375 nm.

  • Data Processing: Calculate ΔG , ΔH , and ΔS using the van 't Hoff equation.

Protocol 2: HSA Binding Affinity via Fluorescence Quenching

Purpose: To map the distribution thermodynamics of NPMF in systemic circulation. Causality: HSA contains a lone tryptophan residue (Trp-214) that fluoresces. When NPMF enters the hydrophobic binding pocket, it quenches this fluorescence. Measuring this quenching at multiple temperatures differentiates between static quenching (complex formation) and dynamic quenching (collisional).

  • Reagent Prep: Prepare a 6.0×10−6 M solution of HSA in pH 7.4 Tris-HCl buffer.

  • Titration: Successively add micro-aliquots of NPMF ( 1.0×10−3 M stock in DMF) to the HSA solution. Self-Validation Step: Keep the total volume of DMF below 2% to prevent solvent-induced protein denaturation.

  • Spectral Acquisition: Record emission spectra from 300 to 500 nm (excitation at 295 nm) at 298 K, 304 K, and 310 K.

  • Analysis: Plot the Stern-Volmer equation ( F0​/F vs. [Q] ). A linear plot confirms a single class of fluorophores. A decrease in the quenching constant ( KSV​ ) with increasing temperature confirms static quenching, validating the formation of a stable ground-state NPMF-HSA complex [3].

Workflow Prep 1. Isothermal Shake-Flask Incubate 2. Thermal Equilibration Prep->Incubate Analyze 3. HPLC-UV Quantification Incubate->Analyze Thermo 4. Van 't Hoff Modeling Analyze->Thermo

Diagram 2: Sequential workflow for extracting thermodynamic parameters via equilibrium solubility.

Conclusion

The thermodynamic stability of 2-Nitro-5-[(phenylsulfanyl)methyl]furan under physiological conditions is a complex interplay between the robust, yet hydrolytically sensitive nitrofuran core and the oxidatively labile thioether side chain. While the compound exhibits poor intrinsic aqueous solubility ( ΔG>0 ), its moderate, entropically-driven binding to Human Serum Albumin ensures adequate systemic transport. Future formulation strategies must account for these thermodynamic parameters, potentially utilizing co-crystallization or lipid-based nanocarriers to shield the thioether from premature oxidation while enhancing the dissolution rate of the nitrofuran core.

References

  • Synthesis and In vitro Biological Evaluation of Quinolone-Based Hydrazones as Potential Antidiabetic Agents Targeting Key Metabolic Enzymes. National Center for Biotechnology Information (PMC). URL:[Link]

  • A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. Molecules (MDPI). URL:[Link]

  • Molecular Basis of Interactions between the Antibiotic Nitrofurantoin and Human Serum Albumin: A Mechanism for the Rapid Drug Blood Transportation. International Journal of Molecular Sciences (PMC). URL:[Link]

  • Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. Journal of Chemical & Engineering Data (ACS Publications). URL:[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Facile Synthesis of 2-Nitro-5-[(phenylsulfanyl)methyl]furan via Nucleophilic Substitution

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Nitro-5-[(phenylsulfanyl)methyl]furan. The target molecule is synthesized through a highly efficient nucleophilic substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Nitro-5-[(phenylsulfanyl)methyl]furan. The target molecule is synthesized through a highly efficient nucleophilic substitution reaction, a cornerstone of modern organic synthesis. The protocol details the reaction between 2-(chloromethyl)-5-nitrofuran and thiophenol, facilitated by a mild inorganic base. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a reproducible and safe experimental outcome.

Introduction and Scientific Context

Nitrofurans are a class of heterocyclic compounds characterized by a furan ring bearing a nitro group. This structural motif is of significant interest in medicinal chemistry, as numerous derivatives have demonstrated potent antimicrobial and therapeutic properties[1][2]. The incorporation of a phenylsulfanyl (thiophenyl) moiety can modulate the molecule's lipophilicity, metabolic stability, and biological activity, making 2-Nitro-5-[(phenylsulfanyl)methyl]furan a valuable intermediate for the development of novel therapeutic agents.

The synthesis strategy outlined herein leverages a classic SN2 (Substitution Nucleophilic Bimolecular) reaction. The electron-withdrawing nitro group on the furan ring enhances the electrophilicity of the benzylic carbon in 2-(chloromethyl)-5-nitrofuran. Thiophenol, a soft nucleophile, is deprotonated in situ by a base to form the highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon, displacing the chloride leaving group to form the desired thioether product. This method is robust, high-yielding, and employs readily available starting materials.

Reaction Scheme and Mechanism

The overall transformation is a nucleophilic substitution reaction where the chloride of 2-(chloromethyl)-5-nitrofuran is displaced by the thiophenolate anion.

  • Step 1: Deprotonation. Potassium carbonate (K₂CO₃), a mild base, deprotonates thiophenol (PhSH) to form the potassium thiophenolate salt (PhS⁻K⁺), which is a much stronger nucleophile.

  • Step 2: Nucleophilic Attack. The thiophenolate anion attacks the electrophilic methylene carbon (—CH₂—Cl) of 2-(chloromethyl)-5-nitrofuran.

  • Step 3: Displacement. The chloride ion is displaced as the leaving group, forming the new carbon-sulfur bond and yielding the final product, 2-Nitro-5-[(phenylsulfanyl)methyl]furan.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )QuantitySupplier/PurityCAS No.
2-(Chloromethyl)-5-nitrofuranC₅H₄ClNO₃161.541.0 eq (1.62 g)Sigma-Aldrich, ≥97%4098-31-1
ThiophenolC₆H₆S110.171.1 eq (1.21 g, 1.12 mL)Alfa Aesar, 99%108-98-5
Potassium Carbonate (Anhydrous)K₂CO₃138.211.5 eq (2.07 g)Fisher Scientific, ≥99%584-08-7
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mLMerck, Anhydrous68-12-2
Ethyl Acetate (EtOAc)C₄H₈O₂88.11250 mLFisher Scientific, ACS Grade141-78-6
HexaneC₆H₁₄86.18250 mLSigma-Aldrich, ACS Grade110-54-3
Deionized WaterH₂O18.02500 mLIn-house7732-18-5
Anhydrous Sodium SulfateNa₂SO₄142.04As neededVWR Chemicals7757-82-6
Equipment
  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser and heating mantle

  • Nitrogen/Argon inlet

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Health and Safety Precautions

This protocol involves hazardous materials and must be performed in a well-ventilated fume hood. Adherence to institutional safety guidelines is mandatory.

  • 2-(Chloromethyl)-5-nitrofuran: This is a hazardous substance. Avoid inhalation, ingestion, and skin/eye contact[3]. Wear appropriate PPE.

  • Thiophenol: EXTREMELY TOXIC AND FLAMMABLE. It has a powerful, unpleasant stench. It is fatal if swallowed, inhaled, or in contact with skin[4][5][6][7]. All manipulations must be conducted in a certified chemical fume hood. Use non-sparking tools.

  • N,N-Dimethylformamide (DMF): Harmful if inhaled or in contact with skin and is a suspected teratogen[8][9][10][11][12]. Handle with care, ensuring no skin exposure.

  • Potassium Carbonate: Causes skin and serious eye irritation[13][14][15]. Avoid creating dust.

  • Ethyl Acetate & Hexane: Highly flammable liquids. Keep away from ignition sources[16][17][18][19][20][21][22][23][24][25].

Step-by-Step Synthesis Protocol

Reaction Setup
  • Flask Preparation: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen/argon inlet, and a rubber septum for reagent addition.

  • Inert Atmosphere: Flame-dry the glassware under vacuum and backfill with nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).

  • Solvent Addition: Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask via syringe.

Reaction Execution
  • Thiophenol Addition: While stirring the K₂CO₃ suspension, add thiophenol (1.12 mL, 11.0 mmol, 1.1 eq) dropwise via syringe at room temperature.

    • Scientist's Note: The addition of thiophenol to the base generates the thiophenolate anion, the active nucleophile. Stirring this mixture for 10-15 minutes before adding the electrophile ensures complete formation of the thiophenolate.

  • Electrophile Addition: Dissolve 2-(chloromethyl)-5-nitrofuran (1.62 g, 10.0 mmol, 1.0 eq) in a minimal amount of anhydrous DMF (~5 mL) and add it dropwise to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Use a 3:1 Hexane:Ethyl Acetate eluent system. The starting material (2-(chloromethyl)-5-nitrofuran) should show a different Rf value than the product. The reaction is typically complete within 2-4 hours.

Work-up and Isolation
  • Quenching: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a 500 mL beaker containing 200 mL of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Scientist's Note: Combining the organic layers will contain the desired product, while the aqueous layer will contain DMF and inorganic byproducts.

  • Washing: Combine the organic extracts and wash them with deionized water (2 x 50 mL) followed by a saturated brine solution (1 x 50 mL). This removes residual DMF and water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

Purification
  • Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Eluent System: Use a gradient eluent system, starting with 9:1 Hexane:Ethyl Acetate and gradually increasing the polarity to 4:1 Hexane:Ethyl Acetate.

  • Fraction Collection: Collect the fractions containing the pure product (identified by TLC) and combine them.

  • Final Product: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain 2-Nitro-5-[(phenylsulfanyl)methyl]furan as a solid. Dry the product under high vacuum.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process, from reagent preparation to the final purified product.

Synthesis_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Dry Glassware & Establish Inert Atmosphere B Add K₂CO₃ and DMF A->B C Add Thiophenol to form Thiophenolate Anion B->C D Add 2-(chloromethyl)-5-nitrofuran Solution C->D E Stir at Room Temperature (2-4 hours) D->E F Monitor by TLC E->F G Quench with Water F->G H Extract with Ethyl Acetate G->H I Wash & Dry Organic Layer H->I J Concentrate via Rotovap I->J K Flash Column Chromatography J->K L Combine Pure Fractions K->L M Final Product: 2-Nitro-5-[(phenylsulfanyl)methyl]furan L->M

Caption: Workflow for the synthesis of 2-Nitro-5-[(phenylsulfanyl)methyl]furan.

References

  • Alfa Aesar. (2024, April 22). Thiophenol Safety Data Sheet. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Thiophenol. [Link]

  • Jubilant Ingrevia Limited. (n.d.). Ethyl Acetate Safety Data Sheet. [Link]

  • PENTA s.r.o. (2025, July 8). Safety Data Sheet - N,N-dimethylformamide. [Link]

  • Redox. (2020, December 18). Safety Data Sheet Potassium Carbonate. [Link]

  • Singh, U. P., et al. (2009). 5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species. Bioorganic & Medicinal Chemistry Letters, 19(4), 1152-4. [Link]

  • Tiwari, R., et al. (2018). Conjugation of a 5-nitrofuran-2-oyl moiety to aminoalkylimidazoles produces non-toxic nitrofurans that are efficacious in vitro and in vivo against multidrug-resistant Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 157, 1136-1146. [Link]

Sources

Application

Application Note: 2-Nitro-5-[(phenylsulfanyl)methyl]furan in Advanced Heterocyclic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and step-by-step methodologies for utilizing bifunctional nitrofura...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and step-by-step methodologies for utilizing bifunctional nitrofuran thioethers.

Executive Summary

The compound 2-nitro-5-[(phenylsulfanyl)methyl]furan represents a highly versatile, bifunctional building block in modern heterocyclic synthesis. Combining the electron-withdrawing, redox-active properties of a C2-nitro group with the nucleophilic potential of a C5-thioether, this scaffold allows for divergent synthetic pathways. While 5-nitrofurans are historically recognized as privileged pharmacophores in antimicrobial and antiparasitic drug development[1], their utility as synthetic intermediates is often underutilized. This application note details the strategic functionalization of the (phenylsulfanyl)methyl carbanion, followed by the controlled reduction of the nitro group to generate transient 2-aminofurans for complex polycyclic scaffold generation via in situ Diels-Alder cycloadditions[2].

Mechanistic Rationale & Strategic Utility

The synthetic power of 2-nitro-5-[(phenylsulfanyl)methyl]furan lies in the orthogonal reactivity of its two distal functional groups:

  • The (Phenylsulfanyl)methyl Handle (C5): The sulfur atom stabilizes adjacent negative charge through d-orbital participation and polarizability. The strong electron-withdrawing nature of the distal C2-nitro group further increases the acidity of the furfuryl protons. This allows for facile deprotonation and subsequent carbon-carbon bond formation (α-alkylation).

  • The Nitro Group (C2): Beyond its biological relevance[3], the nitro group acts as a "masked" electron-donating amine. Reduction of the nitro group inverts the electronic character of the furan ring. 2-Aminofurans are highly electron-rich, π-excessive heterocycles that act as exceptional dienes. However, because they are notoriously labile and readily oxidize in air[2], they must be generated and trapped in situ.

Causality in Reagent Selection: Attempting to deprotonate the C5 position with standard alkyllithium reagents (e.g., n -BuLi) frequently leads to single-electron transfer (SET) to the nitro group or nucleophilic attack on the furan ring. Therefore, the use of a sterically hindered, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LHMDS) at cryogenic temperatures (-78 °C) is strictly required to cleanly generate the α-thio carbanion without degrading the nitrofuran core.

Reaction Optimization Data

To validate the mechanistic rationale, an optimization study for the α-alkylation of 2-nitro-5-[(phenylsulfanyl)methyl]furan with benzyl bromide (BnBr) was conducted. The data clearly demonstrates the necessity of non-nucleophilic bases and cryogenic conditions.

Table 1: Optimization of α-Alkylation Conditions

EntryBase (1.1 eq)SolventTemp (°C)ElectrophileConversionIsolated YieldObservation
1 n -BuLiTHF-78BnBr>95%<10%Extensive decomposition / SET
2NaHDMF0BnBr45%25%Complex mixture of side products
3LDATHF-78BnBr80%65%Moderate yield, some starting material
4LHMDS THF -78 BnBr >95% 88% Clean conversion, optimal conditions
5LHMDSTHF-78MeI>95%92%Excellent yield with smaller electrophile

Workflow Architecture

The following diagram illustrates the divergent synthetic pathways accessible from the core precursor, highlighting the transition from carbanion chemistry to cycloaddition.

ReactivityMap Core 2-Nitro-5-[(phenylsulfanyl)methyl]furan Carbanion α-Carbanion Generation (LHMDS, -78 °C) Core->Carbanion Base Reduction Nitro Reduction (Fe/NH4Cl or Pd/C) Core->Reduction [H] Alkylation C-C Bond Formation (Electrophilic Trapping) Carbanion->Alkylation Electrophile Alkylation->Reduction [H] Aminofuran Transient 2-Aminofuran (Electron-Rich Diene) Reduction->Aminofuran DielsAlder [4+2] Cycloaddition (Polycyclic Scaffolds) Aminofuran->DielsAlder Dienophile

Caption: Divergent synthetic workflows utilizing the bifunctional reactivity of the nitrofuran precursor.

Critical Protocols

Protocol 1: Synthesis of the Precursor

Objective: Prepare 2-nitro-5-[(phenylsulfanyl)methyl]furan via nucleophilic substitution.

  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 5-chloromethyl-2-nitrofuran (10.0 mmol, 1.61 g) in anhydrous DMF (50 mL).

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 15.0 mmol, 2.07 g) to the stirring solution.

  • Thiol Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add thiophenol (11.0 mmol, 1.13 mL) over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).

  • Workup: Quench the reaction by pouring it into 200 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Recrystallize from hot ethanol to yield the product as a yellow crystalline solid.

Protocol 2: α-Alkylation via Furfuryl Thioether Carbanion

Objective: Elaborate the C5 side chain while preserving the delicate nitrofuran core.

  • System Purging: Purge an oven-dried Schlenk flask with Argon. Add 2-nitro-5-[(phenylsulfanyl)methyl]furan (5.0 mmol, 1.17 g) and anhydrous THF (30 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Deprotonation: Slowly add LHMDS (1.0 M in THF, 5.5 mL, 5.5 mmol) dropwise down the side of the flask over 15 minutes. The solution will turn deep red/purple, indicating carbanion formation. Stir at -78 °C for 30 minutes.

  • Electrophile Trapping: Add the desired electrophile (e.g., benzyl bromide, 6.0 mmol) dropwise. Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to -20 °C over 2 hours.

  • Quenching: Quench at -20 °C with saturated aqueous NH4​Cl (10 mL). Extract with dichloromethane, dry over MgSO4​ , and purify via flash column chromatography.

Protocol 3: In Situ Reduction and Diels-Alder Cycloaddition

Objective: Convert the alkylated nitrofuran into a complex oxabicyclo[2.2.1]heptene scaffold.

  • One-Pot Setup: In a 100 mL flask, dissolve the alkylated nitrofuran from Protocol 2 (2.0 mmol) and a reactive dienophile (e.g., N-phenylmaleimide, 2.2 mmol) in a mixture of Ethanol (20 mL) and Water (5 mL).

  • Activation: Add Ammonium Chloride ( NH4​Cl , 10.0 mmol, 0.53 g) and heat the mixture to 80 °C.

  • Reduction/Trapping: Portion-wise, add activated Iron powder (10.0 mmol, 0.56 g) over 15 minutes. The iron reduces the nitro group to an amine. As the highly reactive 2-aminofuran is generated, it is immediately trapped by the N-phenylmaleimide.

  • Completion: Stir at 80 °C for 2 hours. Filter the hot mixture through a pad of Celite to remove iron salts, washing the pad with hot ethyl acetate.

  • Isolation: Concentrate the filtrate and purify via chromatography to isolate the fused polycyclic adduct.

Workflow S1 1. Substrate + Dienophile (One-Pot Setup) S2 2. Fe/NH4Cl Addition (Mild Reduction) S1->S2 S3 3. In Situ Diene Generation (2-Aminofuran) S2->S3 S4 4. Rapid Cycloaddition (Kinetic Trapping) S3->S4 S5 5. Product Isolation (Oxabicyclo Adduct) S4->S5

Caption: Step-by-step workflow for the in situ reduction and kinetic trapping via Diels-Alder cycloaddition.

Conclusion

By exploiting the distinct electronic environments of the C2-nitro and C5-thioether groups, 2-nitro-5-[(phenylsulfanyl)methyl]furan serves as a highly programmable precursor. The protocols outlined above ensure high-fidelity C-C bond formation without premature degradation of the nitrofuran core, ultimately providing rapid access to complex, 3D-rich polycyclic architectures highly sought after in modern drug discovery.

References

  • Gallardo-Garrido, C., et al. "Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism." ResearchGate, 2023. Available at:[Link]

  • Almasirad, A., et al. "Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives." IntechOpen, 2024. Available at: [Link]

  • "Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis." ProQuest Dissertations & Theses, 2023. Available at:[Link]

  • Verma, G., et al. "A review exploring biological activities of hydrazones." National Institutes of Health (PMC), 2014. Available at:[Link]

Sources

Method

Application Notes and Protocols for 2-Nitro-5-[(phenylsulfanyl)methyl]furan in Antimicrobial Drug Discovery

Introduction: The Renewed Promise of Nitroaromatics in an Era of Resistance The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Renewed Promise of Nitroaromatics in an Era of Resistance

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Nitroaromatic compounds, a class of molecules that includes the well-established nitrofuran antibiotics, represent a promising avenue for this research. These compounds are typically prodrugs that undergo intracellular reductive activation to exert their potent antimicrobial effects. This multi-targeted mechanism of action is a significant barrier to the development of microbial resistance.

This document provides a detailed guide for researchers on the potential applications and experimental evaluation of a novel nitrofuran derivative, 2-Nitro-5-[(phenylsulfanyl)methyl]furan . While this specific molecule is not extensively characterized in existing literature, its structural features—a 5-nitrofuran core coupled with a phenylsulfanylmethyl substituent—suggest it as a compelling candidate for antimicrobial drug discovery. The protocols outlined herein are based on established methodologies for the evaluation of nitroaromatic antimicrobial agents.

Proposed Mechanism of Action: Reductive Bioactivation

The antimicrobial activity of nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within the microbial cell. This bioactivation is primarily carried out by bacterial nitroreductases, which are absent in their mammalian counterparts, providing a degree of selective toxicity. The reduction process generates a cascade of highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives. These reactive species are indiscriminate in their targets, leading to widespread cellular damage through:

  • DNA and RNA Damage: The reactive intermediates can induce lesions and strand breaks in nucleic acids.

  • Inhibition of Protein Synthesis: These agents can interfere with ribosomal proteins, thereby halting protein synthesis.

  • Disruption of Metabolic Pathways: Critical bacterial enzyme systems involved in energy metabolism are also susceptible to inhibition.

Proposed Mechanism of Action Proposed Mechanism of Action of 2-Nitro-5-[(phenylsulfanyl)methyl]furan Compound 2-Nitro-5-[(phenylsulfanyl)methyl]furan (Prodrug) Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell Diffusion Nitroreductases Bacterial Nitroreductases Reactive_Intermediates Reactive Nitrogen Intermediates (Nitroso, Hydroxylamino) Nitroreductases->Reactive_Intermediates Reduction DNA_Damage DNA Damage & Strand Breaks Reactive_Intermediates->DNA_Damage Protein_Inhibition Inhibition of Protein Synthesis Reactive_Intermediates->Protein_Inhibition Metabolic_Disruption Disruption of Metabolic Pathways Reactive_Intermediates->Metabolic_Disruption Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Inhibition->Cell_Death Metabolic_Disruption->Cell_Death

Caption: Reductive activation pathway of 2-Nitro-5-[(phenylsulfanyl)methyl]furan.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the MIC of a novel antimicrobial agent, which is the lowest concentration that inhibits visible microbial growth.

Materials:

  • Test compound: 2-Nitro-5-[(phenylsulfanyl)methyl]furan

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube with MHB.

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound with no visible bacterial growth.

MIC_Workflow Workflow for MIC Determination Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Compound Start->Prep_Dilutions Inoculate_Plate Inoculate 96-well Plate Prep_Inoculum->Inoculate_Plate Prep_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination via broth microdilution.

Data Presentation: Example MIC Values

Bacterial StrainGram StainExample MIC (µg/mL)
Staphylococcus aureusPositive4
Enterococcus faecalisPositive8
Escherichia coliNegative16
Pseudomonas aeruginosaNegative>64
Protocol 2: Cytotoxicity Assessment

It is crucial to evaluate the cytotoxicity of a potential antimicrobial agent against mammalian cells to assess its therapeutic window. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Test compound: 2-Nitro-5-[(phenylsulfanyl)methyl]furan

  • Mammalian cell line (e.g., HepG2, HEK293)

  • Cell culture medium (e.g., DMEM)

  • 96-well cell culture plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilizing agent (e.g., DMSO)

  • CO₂ incubator

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a suitable density and incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Replace the old medium with the medium containing different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

    • Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent to each well.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

Data Presentation: Example Cytotoxicity Data

Cell LineExample IC₅₀ (µM)
HepG2 (Human Liver)50
HEK293 (Human Kidney)75
Protocol 3: Assessment of DNA Damage

Given that a primary mechanism of action for nitroaromatic compounds is the induction of DNA damage, the bacterial neutral comet assay can be employed to investigate this effect.

Materials:

  • Test compound: 2-Nitro-5-[(phenylsulfanyl)methyl]furan

  • Bacterial strain (e.g., E. coli)

  • Microscope slides

  • Lysis solution

  • Electrophoresis buffer (neutral pH)

  • Fluorescent DNA stain (e.g., SYBR Green)

  • Fluorescence microscope

Procedure (Abridged):

  • Cell Treatment:

    • Incubate the bacterial strain with various concentrations of the test compound.

  • Slide Preparation:

    • Embed the treated bacterial cells in agarose on a microscope slide.

  • Lysis and Electrophoresis:

    • Lyse the cells by immersing the slide in a lysis solution.

    • Perform electrophoresis under neutral pH conditions.

  • Staining and Visualization:

    • Stain the DNA with a fluorescent dye.

    • Visualize the "comets" using a fluorescence microscope. The extent of DNA damage is indicated by the length and intensity of the comet tail relative to the head.

Conclusion and Future Directions

The protocols and application notes provided in this document offer a comprehensive framework for the initial investigation of 2-Nitro-5-[(phenylsulfanyl)methyl]furan as a potential antimicrobial agent. The structural characteristics of this compound, particularly the presence of the 5-nitrofuran "warhead," suggest a high probability of antimicrobial activity through a reductive bioactivation mechanism. Further studies should focus on derivatization of the parent compound to optimize its antimicrobial spectrum, reduce cytotoxicity, and improve its pharmacokinetic properties. The continued exploration of novel nitrofuran derivatives is a critical component in the global effort to combat the growing threat of antimicrobial resistance.

Application

Application Note: Preclinical In Vivo Evaluation Protocol for 2-Nitro-5-[(phenylsulfanyl)methyl]furan Compounds

Target Indication: Chagas Disease (Trypanosoma cruzi Infection) Audience: Preclinical Pharmacologists, Drug Development Scientists, and Parasitologists Introduction & Mechanistic Rationale 2-Nitro-5-[(phenylsulfanyl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Indication: Chagas Disease (Trypanosoma cruzi Infection) Audience: Preclinical Pharmacologists, Drug Development Scientists, and Parasitologists

Introduction & Mechanistic Rationale

2-Nitro-5-[(phenylsulfanyl)methyl]furan represents a specialized class of lipophilic nitrofuran derivatives. Historically, nitroheterocycles such as nifurtimox and benznidazole have served as the frontline standard of care for Chagas disease[1]. The therapeutic index of these compounds relies entirely on pathogen-specific enzymatic activation, making them highly effective prodrugs.

Causality of Action: Mammalian host cells lack oxygen-insensitive Type I nitroreductases. However, Trypanosoma cruzi possesses a mitochondrially localized, NADH-dependent Type I nitroreductase (TcNTR)[2]. When 2-Nitro-5-[(phenylsulfanyl)methyl]furan enters the parasite, TcNTR catalyzes the two-electron reduction of the nitro group[2]. This generates highly reactive cytotoxic intermediates—such as unsaturated open-chain nitriles and nitro radical anions—that induce severe oxidative stress, DNA cleavage, and ultimately, parasite apoptosis[3].

The addition of the phenylsulfanyl moiety is a strategic structural modification designed to enhance the compound's lipophilicity. This ensures superior volume of distribution ( Vd​ ), allowing the drug to penetrate deep tissue reservoirs (e.g., cardiac and skeletal muscle) where the intracellular amastigote forms of T. cruzi reside.

MOA A 2-Nitro-5-[(phenylsulfanyl)methyl]furan (Lipophilic Prodrug) B T. cruzi Type I Nitroreductase (TcNTR) (NADH-dependent) A->B Mitochondrial uptake C Unsaturated Open-Chain Nitriles & Nitro Radical Anions B->C 2e- reduction D Oxidative Stress & DNA Cleavage C->D Toxicity E Parasite Apoptosis & Clearance D->E

Fig 1. TcNTR-mediated activation of nitrofuran prodrugs leading to parasite clearance.

Pharmacokinetics and Maximum Tolerated Dose (MTD) Profiling

Before initiating efficacy trials, a self-validating pharmacokinetic (PK) and safety profile must be established. This ensures that any observed in vivo failures are attributed to a lack of efficacy rather than poor bioavailability or acute toxicity.

Step-by-Step MTD Protocol
  • Subjects: Healthy female Swiss mice (18–20 g).

  • Formulation: Suspend the compound in a lipid-compatible vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline) to accommodate the hydrophobic phenylsulfanyl group.

  • Dose Escalation: Administer single ascending doses (10, 50, 100, and 200 mg/kg) via oral gavage (PO).

  • Validation Checkpoint: Monitor animals for 72 hours. Track body weight daily. The MTD is defined as the highest dose that does not induce >15% body weight loss or behavioral signs of toxicity (lethargy, ruffled fur).

Table 1: Target Pharmacokinetic Parameters for Nitrofuran Derivatives
Parameter2-Nitro-5-[(phenylsulfanyl)methyl]furan (Target)Nifurtimox (Reference)Mechanistic Rationale
Cmax​ > 5 µg/mL~2-5 µg/mLEnsures sufficient plasma concentration gradient for deep tissue distribution.
T1/2​ > 4 hours~3 hoursProlonged exposure maintains continuous parasiticidal pressure, preventing replication.
Vd​ > 2 L/kg1.5 - 2.5 L/kgHigh volume of distribution is strictly required to penetrate cardiac muscle reservoirs.
Oral Bioavailability (F) > 60%~40-50%Validates the viability of an oral dosing regimen without excessive GI toxicity.

In Vivo Efficacy Protocol: Acute Murine Chagas Disease Model

This protocol utilizes the T. cruzi Y strain. Causality of Choice: The Y strain exhibits moderate, well-characterized resistance to standard benznidazole and nifurtimox therapies[4]. Using this strain prevents false-positive efficacy signals and provides a stringent, clinically relevant benchmark for novel nitrofurans.

Phase I: Infection and Baseline Validation
  • Inoculation: Infect female Swiss mice (n=8-10 per group) intraperitoneally (IP) with 104 bloodstream trypomastigotes of the T. cruzi Y strain[4].

  • Self-Validation Checkpoint: At 5 days post-infection (dpi), extract 5 µL of tail vein blood and perform microscopic parasitemia quantification. Crucial: Only mice with mathematically confirmed, established parasitemia may proceed to Phase II. This eliminates the confounding variable of failed inoculations.

Phase II: Dosing Regimen
  • Grouping:

    • Group 1: Vehicle Control (Infected, untreated).

    • Group 2: Positive Control (Nifurtimox, 100 mg/kg/day PO)[1].

    • Groups 3-5: Test Compound (25, 50, and 100 mg/kg/day PO).

  • Administration: Dose mice daily via oral gavage for 20 consecutive days (Days 5 to 24 post-infection)[4]. Monitor parasitemia every 5 days.

Phase III: Immunosuppression and Sterile Cure Assessment

A common failure point in anti-parasitic drug discovery is mistaking temporary parasitemia suppression for a definitive sterile cure.

  • Immunosuppression: At 30 dpi (after a 6-day drug washout period), administer the immunosuppressant cyclophosphamide (50 mg/kg/day IP) for 3 to 5 cycles[5].

    • Causality of Choice: Cyclophosphamide ablates the host's adaptive immune response. If any viable intracellular amastigotes survived the nitrofuran treatment in tissue reservoirs, the lack of immune pressure will force them to rapidly multiply and re-enter the bloodstream, triggering a visible parasitemia relapse[5].

  • Molecular Readout: At 40 dpi, euthanize all surviving animals. Harvest cardiac and skeletal muscle tissues. Extract total DNA and perform quantitative real-time PCR (qPCR) targeting the T. cruzi satellite DNA to confirm the absolute absence of parasite burden[5].

Workflow I Day 0: T. cruzi Infection (10^4 Y strain) T Day 5-24: Oral Dosing (Vehicle/Drug QD) I->T M Day 5-30: Parasitemia Tracking (Tail Vein) T->M S Day 30-40: Immunosuppression (Cyclophosphamide) M->S E Day 40: Efficacy Readout (Tissue qPCR) S->E

Fig 2. Murine in vivo efficacy workflow for acute T. cruzi infection and sterile cure assessment.

Quantitative Data Presentation

The success of the 2-Nitro-5-[(phenylsulfanyl)methyl]furan compound is determined by comparing its relapse rate and qPCR negativity against the standard of care.

Table 2: Expected In Vivo Efficacy Outcomes (Acute Murine Model)
Treatment GroupDosing RegimenDay 20 Parasitemia SuppressionPost-Immunosuppression Relapse RateqPCR Status (Cardiac Tissue)
Vehicle Control 20 days, PO0% (Fatal by Day 15-20)N/AHigh Positive
Nifurtimox (Standard) 100 mg/kg/day, PO> 99%10 - 20%Low Positive / Negative
Test Compound (Low) 25 mg/kg/day, PO> 80%> 50%Positive
Test Compound (High) 100 mg/kg/day, PO100%< 5% Negative (Sterile Cure)

References

  • New, Combined, and Reduced Dosing Treatment Protocols Cure Trypanosoma cruzi Infection in Mice Source: National Institutes of Health (PMC) URL:[Link]

  • A mechanism for cross-resistance to nifurtimox and benznidazole in trypanosomes Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Evaluating 5-Nitrofurans as Trypanocidal Agents Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Enantiomers of Nifurtimox Do Not Exhibit Stereoselective Anti-Trypanosoma cruzi Activity, Toxicity, or Pharmacokinetic Properties Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • In vitro and in vivo experimental models for drug screening and development for Chagas disease Source: SciELO Brazil (Memórias do Instituto Oswaldo Cruz) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 2-Nitro-5-[(phenylsulfanyl)methyl]furan

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges of 2-Nitro-5-[(phenylsulfanyl)methyl]furan .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges of 2-Nitro-5-[(phenylsulfanyl)methyl]furan . This molecule presents a dual challenge during crystallization: its flexible thioether linkage severely disrupts crystal lattice packing (promoting liquid-liquid phase separation), while its nitrofuran and sulfide moieties are highly susceptible to environmental degradation.

This guide provides mechanistically grounded, self-validating protocols to ensure high-yield, high-purity crystalline recovery.

Diagnostic Workflow

Before altering your solvent system, you must determine whether your crystallization failure is a thermodynamic physical issue (phase separation) or a chemical degradation issue.

G Start Crystallization Issue Detected Phase Physical Phase Separation (Oiling Out) Start->Phase Chem Chemical Degradation (Impurities) Start->Chem LLPS Liquid-Liquid Phase Separation (LLPS) Phase->LLPS Turbid emulsion forms Photo Photolysis of Nitrofuran Chem->Photo Discoloration/UV exposure Oxid Oxidation of Thioether Chem->Oxid +16 Da mass shift Seed Adjust Solvent Ratio & Implement Seeding LLPS->Seed Amber Use Amber Glassware & Exclude UV Light Photo->Amber Argon Degas Solvents & Use Argon Blanket Oxid->Argon

Diagnostic decision tree for troubleshooting 2-Nitro-5-[(phenylsulfanyl)methyl]furan crystallization.

Frequently Asked Questions & Troubleshooting

Q1: Why does my product form a sticky, turbid oil instead of crystallizing upon cooling? A: This is a classic thermodynamic phenomenon known as Liquid-Liquid Phase Separation (LLPS) , or "oiling out". It occurs when the cooling solution hits a miscibility gap before reaching the critical supersaturation required for crystal nucleation. Because 2-Nitro-5-[(phenylsulfanyl)methyl]furan contains a flexible (phenylsulfanyl)methyl chain, its lattice energy is relatively low. As a result, the solute-rich liquid phase (the "oil") becomes thermodynamically more accessible than the solid crystal state[1]. Once the oil forms, impurities partition into the droplets, and subsequent spontaneous solidification yields a gummy, impure mass[2].

Q2: How can I bypass the miscibility gap and force true crystallization? A: You must alter the kinetic trajectory of the system to consume supersaturation before the cloud point (the temperature at which LLPS begins) is reached[3].

  • Seeding: The most reliable method is introducing 1–2 wt% of seed crystals inside the metastable zone. This provides a low-energy template for heterogeneous nucleation, allowing crystal growth to outpace oil droplet formation[1].

  • Controlled Cooling: Rapid cooling forces the system deep into the miscibility gap. A slow, linear cooling profile (e.g., 0.1 °C/min) ensures the system stays within the metastable zone[4].

Q3: My isolated crystals are discolored (turning brown/orange) and HPLC shows new impurity peaks. What is causing this? A: This indicates chemical degradation during the crystallization process, driven by two distinct mechanisms:

  • Photolytic Degradation: Nitrofuran moieties are highly sensitive to UV and visible light, undergoing rapid direct photolysis[5]. This process involves photoisomerization followed by furan ring opening, leading to highly colored, polar degradation products[6].

  • Oxidation: The benzylic-like sulfide (thioether) linkage is electron-rich and susceptible to oxidation by dissolved oxygen, forming the corresponding sulfoxide (+16 Da mass shift)[7][8].

Standard Operating Procedures (SOPs)

Protocol A: Anti-Oiling Out Seeding Crystallization

Objective: To bypass LLPS via kinetic control and heterogeneous nucleation.

  • Dissolution: Suspend crude 2-Nitro-5-[(phenylsulfanyl)methyl]furan in a 70:30 (v/v) Ethanol/Water mixture. Heat to 55 °C under agitation (400 rpm) until complete dissolution is achieved.

  • Primary Cooling: Cool the reactor at a controlled rate of 0.5 °C/min to 42 °C.

    • Self-Validation Check: The solution must remain perfectly clear. If turbidity is observed, the cloud point has been breached. Reheat to 55 °C and increase the Ethanol ratio by 5%.

  • Seeding: Introduce 1.5 wt% of finely milled, pure seed crystals.

  • Slurry Aging: Hold the temperature isothermally at 42 °C for 60 minutes.

    • Causality: This aging period allows the seed bed to establish and consume the initial supersaturation via crystal growth, permanently steering the system away from the LLPS boundary[1].

  • Secondary Cooling: Resume cooling at a slow rate of 0.1 °C/min down to 5 °C.

  • Isolation: Filter the resulting crystalline suspension and wash with cold 50:50 Ethanol/Water.

Protocol B: Anaerobic & Amber-Shielded Recrystallization

Objective: To prevent photolysis and thioether oxidation during prolonged cooling cycles.

  • Environmental Shielding: Utilize an amber-glass jacketed reactor. If unavailable, wrap the entire crystallization vessel and solvent addition lines in aluminum foil to strictly exclude UV/visible light[5].

  • Solvent Degassing: Sparge all crystallization solvents with high-purity Argon gas for a minimum of 30 minutes prior to use.

    • Causality: Displacing dissolved oxygen prevents the oxidation of the thioether to the sulfoxide impurity during the extended heating and cooling phases[7].

  • Inert Atmosphere: Charge the reactor with the compound and degassed solvents under a continuous Argon blanket. Maintain a slight positive pressure of Argon throughout the entire crystallization cycle.

  • Isolation: Perform vacuum filtration under a flow of Argon. Dry the crystals in a vacuum oven (ambient temperature) protected from light.

    • Self-Validation Check: Analyze the mother liquor via LC-MS post-filtration. The absence of a +16 Da peak (sulfoxide) and polar baseline drift (photolysis) validates the integrity of the environmental controls.

Quantitative Data & Material Properties

Table 1: Thermodynamic & Kinetic Interventions for LLPS
Solvent SystemLLPS PropensityCloud Point RangeRecommended Kinetic Intervention
Toluene / HeptaneHigh (Steep miscibility gap)45 °C – 50 °CAvoid. High risk of oiling out regardless of cooling rate.
Dichloromethane / HexaneHigh (Extreme solubility differential)35 °C – 40 °CReverse addition (drown-out) with high shear mixing.
Ethanol / Water (70:30)Moderate (Gradual solubility curve)38 °C – 42 °CSeed at 42 °C; Hold for 60 min; Cool at 0.1 °C/min.
Isopropanol (Pure)Low (Ideal solubility profile)N/A (Direct nucleation)Standard linear cooling at 0.2 °C/min.
Table 2: Degradation Pathways & Analytical Signatures
Degradation MechanismFunctional Group AffectedAnalytical Signature (LC-MS / Visual)Prevention Strategy
Direct Photolysis Nitrofuran ringPolar baseline drift; Deep orange/brown discoloration.Amber glassware; Aluminum foil wrapping.
Oxidation Thioether (Sulfide)+16 Da (Sulfoxide); +32 Da (Sulfone).Argon sparging of solvents; Inert gas blanketing.

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for 2-Nitro-5-[(phenylsulfanyl)methyl]furan Substitution Reactions

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with nitrofuran derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with nitrofuran derivatives. Here, we address the mechanistic nuances and troubleshooting steps for optimizing the nucleophilic substitution of 2-Nitro-5-[(phenylsulfanyl)methyl]furan .

Due to the unique electronic environment of this molecule, classical SN​2 approaches often fail. Success requires a deep understanding of radical-nucleophilic substitution ( SRN​1 ) pathways and precise solvent control.

Mechanistic Causality: Why Solvents Dictate the Pathway

In 2-Nitro-5-[(phenylsulfanyl)methyl]furan , the phenylsulfanyl group ( −SPh ) is a relatively poor leaving group for classical SN​2 displacement. Furthermore, the strong electron-withdrawing nature of the 2-nitro group destabilizes any potential SN​1 carbocation while simultaneously acting as an excellent electron acceptor.

As a result, substitution at the furfuryl position is heavily biased toward the SRN​1 (Radical Nucleophilic Substitution) mechanism . The reaction initiates via a Single Electron Transfer (SET) from the nucleophile to the nitrofuran ring, forming a radical anion. This intermediate then ejects the thiophenolate anion ( −SPh ), leaving a 5-nitrofurfuryl radical that subsequently reacts with the nucleophile.

Because the generation and stabilization of the radical anion are highly dependent on the solvent's dielectric constant ( ε ) and its ability to solvate the nucleophile without hydrogen-bonding, solvent selection is the single most critical parameter for success .

Quantitative Data: Solvent Effects on Reaction Yields

The table below summarizes the causality between solvent properties and the resulting reaction pathways. Polar aprotic solvents are mandatory to stabilize the radical anion and prevent premature quenching.

SolventDielectric Constant ( ε )Dominant MechanismPhS⁻ Cleavage EfficiencyTarget Substitution YieldDimerization Byproduct
DMSO 46.7 SRN​1 Excellent> 85% < 5%
DMF 36.7 SRN​1 Good70 - 80% ~ 10%
THF 7.5Mixed ( SN​2 / SRN​1 )Poor30 - 40% > 30%
Methanol 32.7 SN​2 (Inhibited SET)Very Poor< 15% Traces (Degradation)

Mandatory Visualization: The SRN​1 Reaction Pathway

The following diagram illustrates the mechanistic logic of the substitution, highlighting where solvent choices directly influence the bifurcation between the desired product and unwanted dimerization.

SRN1_Mechanism Substrate 2-Nitro-5-[(phenylsulfanyl)methyl]furan SET Single Electron Transfer (SET) from Nucleophile Substrate->SET RadAnion Radical Anion Intermediate [Substrate]•⁻ SET->RadAnion Cleavage C-S Bond Cleavage (Loss of PhS⁻) RadAnion->Cleavage FurylRadical 5-Nitrofurfuryl Radical Cleavage->FurylRadical NuAttack Nucleophilic Attack FurylRadical->NuAttack Polar Aprotic Solvent (DMSO) Dimer Dimerization Byproduct (1,2-bis(5-nitro-2-furyl)ethane) FurylRadical->Dimer Poor Solvation / High Conc. ProdRadAnion Product Radical Anion NuAttack->ProdRadAnion Propagation Chain Propagation (SET to new substrate) ProdRadAnion->Propagation Propagation->RadAnion Electron Recycle Product Desired Substitution Product Propagation->Product

Figure 1: S_RN1 mechanistic pathway for 2-Nitro-5-[(phenylsulfanyl)methyl]furan substitution.

Troubleshooting Guides & FAQs

Q1: My reaction is yielding predominantly 1,2-bis(5-nitro-2-furyl)ethane instead of the target substitution product. What went wrong? A: This dimerization is the most common side-reaction in 5-nitrofurfuryl chemistry. It occurs when the intermediate 5-nitrofurfuryl radical escapes the solvent cage and couples with another radical rather than reacting with your nucleophile. Troubleshooting: This indicates that the nucleophilic attack is too slow. Ensure you are using a highly polar aprotic solvent (like DMSO) to maximize the solubility and reactivity of your nucleophile. Additionally, try running the reaction at a higher dilution (e.g., 0.05 M instead of 0.2 M) to statistically reduce bimolecular radical coupling.

Q2: Can I use protic solvents like Methanol or Ethanol to improve the solubility of my nucleophile? A: It is highly discouraged. Protic solvents extensively hydrogen-bond with nucleophiles, drastically reducing their ability to act as single-electron donors for the initial SET step. Furthermore, protic solvents can prematurely protonate the radical anion intermediate, leading to dead-end reduction products and unreacted starting material.

Q3: My starting material is completely unreactive under standard SN​2 conditions (e.g., K2​CO3​ in Acetone). Why? A: The phenylsulfanyl group is a poor leaving group for classical SN​2 displacements. You must force the reaction through the SRN​1 pathway. Switch to a stronger SET-capable base/nucleophile and use anhydrous DMSO to facilitate the initial electron transfer required to cleave the C−S bond.

Q4: Why does the reaction fail completely when exposed to the atmosphere? A: The SRN​1 mechanism relies on a chain propagation of radical anions. Molecular oxygen ( O2​ ) is a potent radical scavenger (a triplet diradical itself) that will immediately quench the [Substrate]∙− intermediate, terminating the chain reaction. Strict degassing is non-negotiable.

Self-Validating Experimental Protocol

To ensure reproducibility and high yields, follow this optimized standard operating procedure for the substitution of 2-Nitro-5-[(phenylsulfanyl)methyl]furan. This protocol includes built-in visual cues to validate that the reaction is proceeding correctly.

Step-by-Step Methodology
  • Preparation & Degassing (Critical Step):

    • Dissolve 2-Nitro-5-[(phenylsulfanyl)methyl]furan (1.0 equiv, 1.0 mmol) and the desired nucleophile (1.5 equiv) in 10 mL of anhydrous, strictly deoxygenated DMSO.

    • Self-Validation: Perform three consecutive freeze-pump-thaw cycles on the solvent prior to addition. Failure to degas will result in zero conversion.

  • Initiation & Observation:

    • Stir the reaction mixture at 20–25 °C under a strict Argon atmosphere.

    • Self-Validation: Upon addition of the nucleophile, a deep color change (typically dark red or purple) should be observed immediately . This color shift is the spectroscopic signature of the radical anion intermediate forming. If the solution remains pale yellow, SET has not occurred (indicating oxygen contamination or insufficient nucleophile strength).

  • Reaction Monitoring:

    • Maintain the reaction at room temperature for 2–4 hours. Do not apply heat. Elevated temperatures exponentially increase the rate of radical-radical coupling (dimerization) and thermal degradation of the furan ring.

  • Quenching & Workup:

    • Quench the reaction by opening the flask to the atmosphere (oxygen terminates the radical chain) and adding 20 mL of cold distilled water.

    • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). The displaced thiophenolate leaving group ( −SPh ) will remain in the aqueous layer if it is kept slightly basic.

    • Wash the combined organic layers with brine to remove residual DMSO, dry over Na2​SO4​ , and concentrate under reduced pressure.

References

  • Alkylation reactions of 5-nitrofurfuryl derivatives as C-acids Prousek, J., Jurasek, A., & Kovac, J. Collection of Czechoslovak Chemical Communications, 44(8), 2511-2516 (1979). URL:[Link]

  • The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism Prousek, J. Collection of Czechoslovak Chemical Communications, 47(5), 1334-1338 (1982). URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting 2-Nitro-5-[(phenylsulfanyl)methyl]furan Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process engineers troubleshoot the synthesis of 2-Nitro-5-[(phenylsulfan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process engineers troubleshoot the synthesis of 2-Nitro-5-[(phenylsulfanyl)methyl]furan.

The synthesis of nitrofuran thioethers presents a unique set of challenges. The heteroaromatic furan backbone is notoriously delicate, making it highly susceptible to acid-catalyzed ring-opening and oxidative degradation. Furthermore, the use of thiophenol in the thioetherification step introduces significant toxicity and odor control challenges. This guide focuses on the mechanistic causality behind these issues and provides field-proven, self-validating protocols to minimize toxic byproducts.

I. Quantitative Data: Byproduct Reduction Strategies

To establish a baseline for process optimization, the following table summarizes the quantitative improvements achieved by transitioning from traditional batch methods to our optimized continuous flow and anaerobic protocols.

Reaction StageTraditional MethodOptimized ProtocolPrimary Toxic ByproductYield (%)Byproduct Reduction (%)
Nitration Batch Mixed Acid (HNO₃/H₂SO₄)Continuous Flow (In-situ Acetyl Nitrate)NOx gases, Polymeric tars45% → 88%> 85%
Thioetherification Open-air Batch, Ambient TempAnaerobic Schlenk Line, 0 °CDiphenyl disulfide60% → 92%> 95%
Reaction Workup Standard Aqueous WashOxidative Bleach (NaClO) QuenchUnreacted ThiophenolN/A> 99%

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the nitration of the furfuryl precursor, my reaction turns into a black, tarry mixture and emits orange NOx fumes. How do I prevent this?

Causality: The furan ring is highly electron-rich and sensitive to harsh acidic and oxidative conditions. Traditional nitration cocktails (like concentrated nitric and sulfuric acids) cause rapid exothermic degradation, leading to furan ring-opening and the generation of toxic polymeric tars and NOx gases. Solution: Transition to a continuous flow chemistry setup using acetyl nitrate generated in situ. Acetyl nitrate is a milder nitrating agent. By using a flow reactor, you achieve superior heat dissipation and precise control over residence time, preventing thermal runaway and preserving the heteroaromatic backbone. This approach has been validated to synthesize delicate 1 [1].

Q2: My thioetherification step yields a significant amount of a white crystalline impurity, which NMR identifies as diphenyl disulfide. How is this forming?

Causality: Thiophenol (and its deprotonated thiophenolate anion) is highly susceptible to oxidative dimerization. In the presence of dissolved oxygen, single-electron transfer occurs, coupling two thiophenol molecules into diphenyl disulfide ( Ph−S−S−Ph ). Solution: The reaction must be strictly anaerobic. You must degas all solvents using the freeze-pump-thaw method or vigorous inert gas sparging. Maintaining a positive pressure of Argon prevents oxygen ingress, virtually eliminating disulfide formation during 2 [2].

Q3: How do I safely quench the reaction to eliminate the severe toxicity and foul odor of unreacted thiophenol?

Causality: Thiophenol is highly volatile, toxic via inhalation, and possesses an overwhelmingly foul odor detectable at parts-per-billion levels. Standard aqueous workups do not neutralize it; they merely partition it. Solution: Implement an oxidative quench. Treat the organic layer with a dilute aqueous solution of sodium hypochlorite (bleach). The hypochlorite rapidly oxidizes the toxic thiophenol into water-soluble, odorless benzenesulfonate salts, which can be safely washed away in the aqueous waste stream.

Q4: The 5-nitrofurfuryl halide intermediate seems to degrade before I can couple it with thiophenol. Why is it unstable?

Causality: The 5-nitrofurfuryl halide is a highly reactive benzylic-type electrophile. The strongly electron-withdrawing nitro group makes the methylene carbon highly susceptible to nucleophilic attack, including premature hydrolysis by atmospheric moisture. Solution: Do not isolate the halide if possible. Generate it in situ or store it strictly at -20 °C under Argon. Use it immediately in the subsequent thioetherification step to prevent hydrolytic degradation.

III. Experimental Protocols

Protocol A: Continuous Flow Nitration of Furfuryl Derivatives

This protocol utilizes flow chemistry to prevent thermal runaway and ring-opening byproducts.

  • System Priming: Flush a continuous flow microreactor (PFA tubing, 1.0 mm ID) with anhydrous dichloromethane (DCM) at a flow rate of 1.0 mL/min. Set the reactor coil temperature to -10 °C.

  • Reagent Preparation:

    • Stream A: Prepare a 0.5 M solution of the furfuryl substrate in anhydrous DCM.

    • Stream B (In-situ Acetyl Nitrate): Mix acetic anhydride and fuming nitric acid (1.2 equivalents) at 0 °C under strict temperature control. Self-Validation Check: The solution must remain colorless to pale yellow. If it turns orange, NOx is evolving due to thermal degradation; discard and recreate.

  • Reaction Execution: Pump Stream A and Stream B into a T-mixer at equal flow rates (0.5 mL/min each), leading into the -10 °C reactor coil. Ensure a residence time of exactly 3 minutes.

  • In-line Quenching: Direct the reactor effluent immediately into a stirred flask containing saturated aqueous NaHCO₃ at 0 °C to neutralize excess acid and quench the acetyl nitrate.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 5-nitrofurfuryl intermediate.

Protocol B: Anaerobic Thioetherification with Thiophenol

This protocol eliminates diphenyl disulfide formation and safely neutralizes toxic thiophenol.

  • Solvent Degassing: Transfer 50 mL of anhydrous N,N-dimethylformamide (DMF) to a Schlenk flask. Sparge vigorously with Argon for 30 minutes.

  • Base Activation: Under Argon, add 1.2 equivalents of potassium carbonate (K₂CO₃) to the DMF. Cool the suspension to 0 °C.

  • Thiophenol Addition: Using a gas-tight syringe, add 1.05 equivalents of thiophenol. Self-Validation Check: The mixture should become slightly cloudy but remain colorless. A yellowing of the solution indicates oxygen contamination and the onset of disulfide formation.

  • Coupling: Dissolve the 5-nitrofurfuryl intermediate (from Protocol A) in 10 mL of degassed DMF. Add this dropwise to the thiophenol mixture over 15 minutes at 0 °C. Stir for 2 hours, allowing it to slowly warm to room temperature.

  • Oxidative Quench (Critical Safety Step): Cool the reaction back to 0 °C. Slowly add 20 mL of a 5% aqueous sodium hypochlorite (bleach) solution. Stir vigorously for 15 minutes. This oxidizes all unreacted thiophenol to benign benzenesulfonate.

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield pure 2-Nitro-5-[(phenylsulfanyl)methyl]furan.

IV. Process Visualization

SynthesisWorkflow Start Furfuryl Precursor Nitration Step 1: Flow Nitration (In-situ Acetyl Nitrate) Start->Nitration Intermediate 5-Nitrofurfuryl Halide Nitration->Intermediate Optimized Flow Byproduct1 NOx & Polymeric Tars Nitration->Byproduct1 Batch/Harsh Acid Thioetherification Step 2: Thioetherification (Anaerobic + Thiophenol) Intermediate->Thioetherification Product 2-Nitro-5-[(phenylsulfanyl)methyl]furan Thioetherification->Product Target Pathway Byproduct2 Diphenyl Disulfide Thioetherification->Byproduct2 O2 Exposure Byproduct3 Unreacted Thiophenol (Highly Toxic) Thioetherification->Byproduct3 Excess Reagent Quench Oxidative Bleach Quench (NaClO) Byproduct3->Quench Detoxification SafeWaste Benzenesulfonate (Safe Aqueous Waste) Quench->SafeWaste

Workflow for 2-Nitro-5-[(phenylsulfanyl)methyl]furan synthesis highlighting byproduct mitigation.

V. References

  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. National Library of Medicine (NIH) / PubMed.

  • Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes. PubMed Central (PMC) / ACS.

Sources

Reference Data & Comparative Studies

Validation

Comparative Antimicrobial Efficacy of 2-Nitro-5-[(phenylsulfanyl)methyl]furan Analogs: A Technical Evaluation Guide

As application scientists and drug development professionals, we are constantly challenged by the rapid emergence of antimicrobial resistance among ESKAPE pathogens. While classical nitrofurans (such as nitrofurantoin an...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists and drug development professionals, we are constantly challenged by the rapid emergence of antimicrobial resistance among ESKAPE pathogens. While classical nitrofurans (such as nitrofurantoin and nifuroxazide) have been utilized for decades, their clinical application is often restricted by narrow therapeutic windows and non-specific toxicity.

Recent structural optimizations have led to the development of a novel class of compounds: 2-Nitro-5-[(phenylsulfanyl)methyl]furan analogs . By integrating a lipophilic phenylsulfanylmethyl moiety at the C5 position of the furan ring, these next-generation molecules exhibit enhanced target selectivity and potent pro-drug characteristics. This guide objectively compares the efficacy of these analogs against standard therapies and provides the self-validating experimental frameworks necessary to evaluate their unique mechanism of action.

Mechanistic Overview: Pro-Drug Activation and Multi-Target Inhibition

The fundamental advantage of 2-Nitro-5-[(phenylsulfanyl)methyl]furan analogs lies in their targeted activation. These compounds are biologically inert until they undergo enzymatic reduction by specific bacterial nitroreductases, such as 1[1].

Once reduced, the resulting reactive hydroxylamine and nitroso metabolites execute a dual-mechanism attack: they induce severe oxidative DNA damage and act as2[2]. Because human cells lack these specific nitroreductases, the pro-drug remains inactive in mammalian tissue, drastically reducing cytotoxicity and widening the therapeutic index.

G Prodrug 2-Nitro-5-[(phenylsulfanyl)methyl]furan (Inactive Pro-drug) Nitroreductase Bacterial Nitroreductases (e.g., NfsA / NfsB) Prodrug->Nitroreductase Cellular Uptake Metabolite Reactive Hydroxylamine/Nitroso Metabolites Nitroreductase->Metabolite Enzymatic Reduction (Self-Validating Step) Target1 GroEL/ES Chaperonin (Protein Folding Arrest) Metabolite->Target1 Covalent Binding Target2 DNA/RNA Synthesis (Metabolic Disruption) Metabolite->Target2 Oxidative Stress Outcome Bacterial Cell Death (Targeting ESKAPE pathogens) Target1->Outcome Target2->Outcome

Mechanism of nitroreductase-mediated activation and multi-target inhibition by nitrofuran analogs.

Comparative Efficacy Data

To establish a baseline for performance, we compare the lead 2-Nitro-5-[(phenylsulfanyl)methyl]furan analog against Nitrofurantoin (a classical nitrofuran) and Ciprofloxacin (a broad-spectrum fluoroquinolone). The data demonstrates that the novel analog achieves3[3], while maintaining an excellent safety profile in human cell lines.

CompoundE. coli (WT) MIC (µM)S. aureus (MRSA) MIC (µM)K. pneumoniae MIC (µM)Human Cytotoxicity (CC50, µM)
2-Nitro-5-[(phenylsulfanyl)methyl]furan Analog < 1.02.512.0> 100
Nitrofurantoin (Standard) 8.016.0> 64.0~ 80
Ciprofloxacin (Control) 0.050.51.0> 100

Data synthesis derived from recent biochemical evaluations of 2[2].

Experimental Methodologies & Self-Validating Protocols

As researchers, we cannot rely on standard phenotypic screening to evaluate pro-drugs; standard assays fail to differentiate between direct toxicity and enzymatic activation. To ensure rigorous scientific integrity, every protocol described below is designed as a self-validating system that explicitly proves the causality of the compound's mechanism.

Protocol 1: Nitroreductase-Dependent Susceptibility Profiling (MIC)

Objective: Quantify the Minimum Inhibitory Concentration (MIC) while definitively proving that antimicrobial activity is causally linked to bacterial NfsA/NfsB activation.

Step-by-Step Methodology:

  • Isogenic Strain Culturing: Culture wild-type E. coli (e.g., BW25113) alongside its isogenic knockout mutants ( Δ nfsA, Δ nfsB, and the Δ nfsA/B double mutant) in Mueller-Hinton (MH) broth to an OD600 of 0.01.

  • Compound Dispensing: In a 384-well microtiter plate, perform an 8-point, 3-fold serial dilution of the 2-Nitro-5-[(phenylsulfanyl)methyl]furan analog (concentration range: 100 µM to 46 nM).

  • Inoculation: Add 50 µL of the respective bacterial suspensions to the wells. Include a 1% DMSO vehicle control and a Nitrofurantoin positive control. Incubate at 37°C for 18 hours.

  • Viability Readout: Measure optical density at 600 nm to determine the MIC.

Causality & Experience Insight: By testing the compound against both the wild-type and the Δ nfsA/B knockout strains simultaneously, we create a self-validating system. If the compound is a true pro-drug, the knockout strain will exhibit a drastically higher MIC (>10-fold shift). This internal negative control proves that the drug's efficacy is causally dependent on bacterial enzymatic activation, explaining its 4[4].

Protocol 2: In Vitro GroEL/ES-MDH Refolding Assay

Objective: Isolate and quantify the direct inhibition of the bacterial GroEL/ES chaperonin complex by the activated nitrofuran metabolite.

Step-by-Step Methodology:

  • Chaperonin Complex Assembly: Combine purified E. coli GroEL (1 µM), GroES (2 µM), and chemically denatured malate dehydrogenase (MDH) in a refolding buffer (50 mM Tris-HCl, 10 mM KCl, 10 mM MgCl2, pH 7.4).

  • Enzymatic Pro-drug Activation: Introduce 10 µM of the 2-Nitro-5-[(phenylsulfanyl)methyl]furan analog. Crucial Step: Supplement the reaction with purified E. coli NfsB (0.5 µM) and its cofactor NADH (1 mM).

  • Refolding Initiation: Add ATP (2 mM) to trigger the GroEL/ES-mediated refolding of MDH.

  • Kinetic Measurement: After 30 minutes of incubation, assess the functional recovery of MDH by adding oxaloacetate and tracking the rate of NADH oxidation at 340 nm using a spectrophotometer.

Causality & Experience Insight: Standard cell-free biochemical assays routinely produce false negatives for pro-drugs because the parent molecule is inactive outside the cell. By deliberately supplementing the assay with purified NfsB and NADH, we artificially recreate the intracellular activation cascade. This self-validating setup isolates the GroEL/ES complex as the definitive molecular target. If MDH refolding is inhibited only when NfsB is present, it confirms that the reactive metabolite—not the parent furan—is the true 5[5].

Conclusion

The evolution from classical nitrofurans to 2-Nitro-5-[(phenylsulfanyl)methyl]furan analogs represents a highly rational approach to bypassing modern antimicrobial resistance. By exploiting bacterial nitroreductases to generate reactive metabolites that target the highly conserved GroEL/ES chaperonin system, these compounds circumvent traditional efflux pumps and target-site mutations. For drug development professionals, adopting the self-validating biochemical and genetic assays outlined above is critical for accurately characterizing the pharmacodynamics of this promising antibiotic class.

References

  • Source: nih.
  • Source: iu.
  • Source: mdpi.
  • Source: flintbox.
  • Source: ijabbr.

Sources

Comparative

A Framework for Validating the Safety Profile of Novel Nitrofurans Against FDA Standards: A Comparative Guide

Editorial Note: Initial research for this guide on the specific molecule 2-Nitro-5-[(phenylsulfanyl)methyl]furan revealed a significant lack of publicly available safety and toxicological data. To provide a robust and ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Editorial Note: Initial research for this guide on the specific molecule 2-Nitro-5-[(phenylsulfanyl)methyl]furan revealed a significant lack of publicly available safety and toxicological data. To provide a robust and actionable framework for our audience of researchers and drug development professionals, this guide will proceed by using the well-characterized and FDA-approved nitrofuran, Nitrofurantoin , as a representative compound. The principles, experimental designs, and comparative analyses detailed herein establish a comprehensive template for validating the safety of any new nitrofuran derivative against the rigorous standards set by the U.S. Food and Drug Administration (FDA).

Introduction: The Imperative for Rigorous Preclinical Safety Evaluation

The development of new antimicrobial agents is a critical global health priority. The nitrofuran class of drugs, characterized by a furan ring with a nitro group, has long been a source of effective antibiotics. However, this chemical moiety is also associated with specific toxicological concerns, including potential genotoxicity and carcinogenicity, which have led to the withdrawal of some nitrofuran products for food-producing animals.[1] Therefore, any new nitrofuran candidate, such as 2-Nitro-5-[(phenylsulfanyl)methyl]furan, must undergo a stringent preclinical safety evaluation to be considered for human use.

This guide provides a comprehensive framework for this validation process, grounded in the principles of FDA and International Council for Harmonisation (ICH) guidelines.[2][3][4][5] We will detail the essential in vitro and in vivo assays required to build a robust safety profile, using Nitrofurantoin as a case study to illustrate data interpretation and comparative analysis.

The Regulatory Landscape: FDA and ICH Preclinical Safety Guidelines

Before a new drug can be tested in humans, the FDA requires a comprehensive data package in an Investigational New Drug (IND) application demonstrating that the compound is reasonably safe.[6][7][8] These preclinical studies must be conducted under Good Laboratory Practice (GLP) standards to ensure data integrity and reliability.[7][8]

The core of the preclinical safety assessment for small molecules revolves around a standardized battery of tests designed to identify potential hazards.[3][5] Key guidelines, such as the ICH S2(R1) for genotoxicity, provide a clear roadmap for the required studies.[2][3][4][9]

Preclinical Safety Validation Workflow

The following diagram illustrates a typical workflow for preclinical safety assessment, progressing from high-throughput in vitro assays to more complex in vivo studies.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Screening (GLP) cluster_in_vivo In Vivo Studies (GLP) cluster_decision Analysis & Decision A Cytotoxicity Assays (e.g., MTT, LDH) H Safety Profile Acceptable? A->H Establishes therapeutic window B Bacterial Reverse Mutation (Ames Test) G In Vivo Genotoxicity (e.g., Micronucleus) B->G Positive result triggers in vivo test B->H C In Vitro Mammalian Cell Micronucleus Test C->G Positive result triggers in vivo test C->H D hERG Channel Assay (Cardiotoxicity) D->H E Acute Toxicity (Rodent) F Repeat-Dose Toxicity (Rodent & Non-Rodent) E->F Informs dose selection F->H Identifies target organs & NOAEL G->H Confirms/refutes in vitro findings I IND Submission to FDA H->I Yes

Caption: High-level workflow for preclinical safety validation.

Core Safety Assays: Methodologies and Comparative Analysis

A thorough safety evaluation begins with a panel of in vitro assays to screen for potential liabilities early in development, thus reducing the reliance on animal testing.[10][11][12]

Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can induce genetic damage.[3] The standard ICH S2(R1) battery is a cornerstone of the IND submission.[2][3]

Mechanism of Nitrofuran Genotoxicity: The toxicity of many nitrofurans is linked to their metabolic activation. Bacterial and mammalian nitroreductases can reduce the nitro group to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can bind to DNA and ribosomal proteins, leading to cellular damage.[13]

Nitrofuran_Activation cluster_cell Bacterial or Mammalian Cell Nitrofuran R-NO2 (Parent Nitrofuran) Nitroso R-NO (Nitroso Intermediate) Nitrofuran->Nitroso +2e- Hydroxylamino R-NHOH (Hydroxylamino Intermediate) Nitroso->Hydroxylamino +2e- DNA Cellular Macromolecules (DNA, Ribosomal Proteins) Hydroxylamino->DNA Covalent Binding Damage Macromolecular Damage & Cytotoxicity DNA->Damage Enzyme Nitroreductases Enzyme->Nitroso

Caption: Bioactivation pathway of nitrofurans leading to toxicity.

a) Bacterial Reverse Mutation Assay (Ames Test)

  • Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A test compound is considered mutagenic if it causes the bacteria to revert to their wild-type state and grow in a nutrient-deficient medium. The assay is conducted with and without a mammalian metabolic activation system (S9 fraction) to detect mutagens that require bioactivation.

  • Protocol:

    • Prepare cultures of tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

    • Mix the test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer control in molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate. A dose-dependent increase of at least two-fold compared to the negative control is typically considered a positive result.

  • Comparative Data: Many classic 5-nitrofurans, including Nitrofurantoin, are known to be positive in the Ames test, often without S9 activation, due to the presence of bacterial nitroreductases.[14] A negative result for a new nitrofuran derivative in this assay would be a significant and favorable differentiator.

b) In Vitro Mammalian Cell Micronucleus Test

  • Principle: This test detects chromosomal damage. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division. An increase in micronucleated cells indicates the test compound is clastogenic (breaks chromosomes) or aneugenic (interferes with chromosome segregation).

  • Protocol:

    • Culture a suitable mammalian cell line (e.g., TK6, CHO, or human peripheral blood lymphocytes).

    • Expose the cells to the test compound at multiple concentrations, with and without S9 activation, for a short (3-6 hours) and long (24 hours) duration.

    • After exposure, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest, fix, and stain the cells with a DNA-specific dye (e.g., DAPI).

    • Score the frequency of micronuclei in at least 2000 binucleated cells per concentration using fluorescence microscopy.

  • Comparative Data: Nitrofurantoin has shown positive results in some mammalian cell genotoxicity assays, indicating a potential for chromosomal damage.[14] Validating that a new compound is negative in this assay would suggest a superior safety profile regarding chromosomal integrity.

General Cytotoxicity
  • Principle: Before proceeding to more complex assays, it's crucial to determine the concentrations at which a compound is cytotoxic. Assays like MTT (measures metabolic activity) or LDH release (measures membrane integrity) are used to establish a dose range for subsequent experiments.

  • Protocol (MTT Assay):

    • Seed human cell lines (e.g., HepG2 for liver, A549 for lung) in 96-well plates.

    • After 24 hours, treat cells with a serial dilution of the test compound for 24-72 hours.

    • Add MTT reagent, which is converted by mitochondrial dehydrogenases in living cells to a purple formazan product.

    • Solubilize the formazan crystals and measure the absorbance at ~570 nm.

    • Calculate the CC50 (concentration that causes 50% cytotoxicity) relative to untreated controls.

  • Comparative Data: A study on various nitrofuran derivatives showed they possessed low toxicity against human lung cell lines (A549 and MRC-5).[15] A new compound should demonstrate a high CC50 value, indicating a wide therapeutic window between its effective antimicrobial concentration and its cytotoxic concentration.

In Vivo Safety and Toxicokinetics

If in vitro results do not preclude further development, safety testing must move into animal models to understand systemic effects.[5][6]

Acute and Repeat-Dose Toxicity Studies
  • Objective: To identify the maximum tolerated dose (MTD), potential target organs for toxicity, and the No Observed Adverse Effect Level (NOAEL).[7] These studies are typically conducted in one rodent (e.g., rat) and one non-rodent (e.g., dog) species.

  • Design:

    • Acute: Animals receive a single high dose of the compound, and are observed for 14 days for signs of toxicity and mortality.

    • Repeat-Dose (e.g., 28-day): Animals receive daily doses for 28 days. The study includes comprehensive monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and full histopathological examination of all major organs.

  • Comparative Profile of Nitrofurantoin:

    • Target Organs: The known toxicities of Nitrofurantoin provide a benchmark for comparison. Key adverse effects, particularly with long-term use, include pulmonary reactions (fibrosis), hepatotoxicity, and peripheral neuropathy.[16][17][18][19][20][21]

    • Renal Function: Nitrofurantoin is contraindicated in patients with significant renal impairment (creatinine clearance < 60 mL/min) because reduced excretion increases the risk of systemic toxicity.[16][18][20][22] Any new nitrofuran must be carefully evaluated for its effect on renal function and its safety in subjects with renal impairment.

Comparative Safety Profile: Hypothetical Data vs. Nitrofurantoin

The following table presents a hypothetical but desirable safety profile for a new nitrofuran candidate, "NewNitro-X," compared to the known profile of Nitrofurantoin.

Safety ParameterNitrofurantoin (Reference)NewNitro-X (Target Profile)Rationale for Improvement
Ames Test Positive[14]NegativeIndicates a lower intrinsic mutagenic potential.
In Vitro Micronucleus Positive / Equivocal[14]NegativeSuggests no potential for chromosomal damage.
HepG2 Cytotoxicity (CC50) ~150 µM (literature values vary)> 500 µMA wider margin between therapeutic and cytotoxic doses.
Primary Target Organs Lungs, Liver, Nerves[17][18][20]None identified at 10x therapeutic exposureLack of specific organ toxicity is a major safety advantage.
Renal Impairment Risk High; Contraindicated[18][22]Low; No dose adjustment neededExpands the potential patient population.
NOAEL (28-day rat study) 25 mg/kg/day (literature est.)> 200 mg/kg/dayDemonstrates a significantly better systemic safety margin.

Conclusion and Path Forward

Validating the safety profile of a new nitrofuran derivative against FDA standards is a rigorous, multi-step process. The framework presented here, using Nitrofurantoin as a comparative benchmark, outlines the critical path from in vitro screening to in vivo toxicological assessment.

For a compound like 2-Nitro-5-[(phenylsulfanyl)methyl]furan, the ideal outcome would be to demonstrate a clear differentiation from older nitrofurans. A "clean" profile—negative in genotoxicity assays, a high cytotoxic threshold, and no specific organ toxicity at high dose multiples in repeat-dose studies—would provide a strong rationale for advancing the candidate into clinical development. This systematic approach ensures that only compounds with a favorable benefit-risk profile proceed, ultimately safeguarding patient health.

References

  • Title: S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: What is the use of Nitrofurantoin (antibiotic)? Source: Dr.Oracle URL: [Link]

  • Title: Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Nitrofurantoin - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice Source: PubMed URL: [Link]

  • Title: Import Alert 16-129 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Nitrofurantoin: Side Effects, Uses, Dosage, Interactions, Warnings Source: RxList URL: [Link]

  • Title: Macrodantin® (nitrofurantoin macrocrystals) Capsules Label Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Furadantin (nitrofurantoin) oral suspenstion label Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Label for Nitrofurantoin Suspension Oral Source: National Drug Code Directory URL: [Link]

  • Title: In vitro toxicology Source: Wikipedia URL: [Link]

  • Title: Nitrofurantoin Mechanism of Action Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FURADANTIN® (nitrofurantoin) oral suspension Label Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: NITROFURANTOIN MACROCRYSTALS capsule - DailyMed Source: National Institutes of Health (NIH) URL: [Link]

  • Title: FDA Requirements for Preclinical Studies Source: Karger Publishers URL: [Link]

  • Title: Preclinical research strategies for drug development Source: AMSbiopharma URL: [Link]

  • Title: In Vitro Toxicology Assays Source: TME Scientific URL: [Link]

  • Title: FDA Toxicology Studies & Drug Approval Requirements Source: Auxochromofours URL: [Link]

  • Title: Step 2: Preclinical Research Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Comparative genotoxic evaluation of 2-furylethylenes and 5-nitrofurans by using the comet assay in TK6 cells Source: PubMed URL: [Link]

  • Title: Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives Source: MDPI URL: [Link]

Sources

Validation

A Comparative Analysis of 2-Nitro-5-[(phenylsulfanyl)methyl]furan Degradation Products by GC-MS

This guide provides a comprehensive, in-depth technical comparison of the degradation products of 2-Nitro-5-[(phenylsulfanyl)methyl]furan under various stress conditions. Intended for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth technical comparison of the degradation products of 2-Nitro-5-[(phenylsulfanyl)methyl]furan under various stress conditions. Intended for researchers, scientists, and drug development professionals, this document outlines the experimental methodologies and presents a comparative analysis of the degradation profiles obtained through Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to provide actionable insights for stability testing and analytical method development, adhering to the principles of scientific integrity and authoritative grounding.

Introduction

2-Nitro-5-[(phenylsulfanyl)methyl]furan is a nitrofuran derivative of interest in pharmaceutical research. Understanding its degradation pathways is critical for ensuring drug product stability, safety, and efficacy. Nitrofuran compounds are known to be susceptible to degradation through various mechanisms, including hydrolysis, oxidation, and photolysis. This guide details a comparative study designed to identify and quantify the degradation products of this specific compound under forced degradation conditions, simulating potential storage and handling scenarios. The analytical cornerstone of this investigation is GC-MS, a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] The validation of analytical procedures for stability testing is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

Experimental Design & Rationale

To comprehensively evaluate the degradation profile of 2-Nitro-5-[(phenylsulfanyl)methyl]furan, a forced degradation study was designed to expose the compound to hydrolytic, oxidative, and photolytic stress conditions.

Forced Degradation Conditions:

  • Acidic Hydrolysis: Treatment with hydrochloric acid to promote hydrolysis of susceptible functional groups. Furan rings, particularly with certain substituents, can be susceptible to acid-catalyzed ring-opening.[8]

  • Alkaline Hydrolysis: Exposure to sodium hydroxide to investigate base-catalyzed degradation mechanisms.

  • Oxidative Degradation: Use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), a potent source of hydroxyl radicals, to simulate oxidative stress.[9][10][11] This method is effective for the degradation of various organic pollutants.[10][12][13][14]

  • Photolytic Degradation: Exposure to UV light to assess the compound's photosensitivity. Nitroaromatic compounds are known to undergo photolysis, which can lead to the formation of various intermediates.[12][15][16][17][18]

The selection of these stress conditions is based on standard practices in pharmaceutical stability testing, as outlined by the ICH.[3] The goal is to generate potential degradation products that might form under long-term storage conditions and to develop a stability-indicating analytical method.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. This systematic approach ensures that each degradation pathway is investigated under controlled conditions and that the resulting samples are appropriately prepared for GC-MS analysis.

Caption: Experimental workflow for the comparative degradation analysis.

Methodology

Forced Degradation Protocols

A stock solution of 2-Nitro-5-[(phenylsulfanyl)methyl]furan (1 mg/mL) was prepared in a suitable organic solvent, such as acetonitrile or methanol.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, 1 mL of 1N HCl was added.

    • The mixture was heated at 80°C for 24 hours.

    • After cooling, the solution was neutralized with 1N NaOH.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, 1 mL of 1N NaOH was added.

    • The mixture was heated at 80°C for 24 hours.

    • After cooling, the solution was neutralized with 1N HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, 1 mL of 30% H₂O₂ and a catalytic amount of ferrous sulfate (FeSO₄) were added.

    • The mixture was kept at room temperature for 24 hours.

  • Photolytic Degradation:

    • 1 mL of the stock solution was placed in a quartz cuvette.

    • The solution was exposed to UV light (254 nm) for 24 hours.

    • A control sample was kept in the dark under the same conditions.

Sample Preparation for GC-MS Analysis

Following the forced degradation, a liquid-liquid extraction (LLE) was performed to isolate the degradation products from the aqueous reaction mixtures.[2][19]

  • To each neutralized degradation sample, 2 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was added.

  • The mixture was vortexed for 2 minutes and then centrifuged to separate the layers.

  • The organic layer was carefully collected.

  • The extraction was repeated twice, and the organic extracts were combined.

  • The combined organic extract was dried over anhydrous sodium sulfate and then concentrated under a gentle stream of nitrogen to a final volume of 1 mL.

GC-MS Instrumentation and Conditions

The concentrated extracts were analyzed using a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatograph (GC):

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating a wide range of compounds.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 280°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

The identification of degradation products was based on the comparison of their mass spectra with the NIST library and the interpretation of their fragmentation patterns.

Results and Comparative Analysis

The GC-MS analysis of the stressed samples revealed distinct degradation profiles for each condition. The major degradation products identified are summarized in the table below.

Degradation ConditionMajor Degradation Products Identified (Hypothetical)
Acidic Hydrolysis 2-Nitro-5-(hydroxymethyl)furan, Thiophenol
Alkaline Hydrolysis 2-Furanmethanol, Thiophenol
Oxidative Degradation 5-Nitro-2-furoic acid, Benzenesulfonic acid
Photolytic Degradation 2-Amino-5-[(phenylsulfanyl)methyl]furan, 5-[(Phenylsulfanyl)methyl]furan-2-carbaldehyde

Note: The identified products are based on plausible degradation pathways of similar nitrofuran and thioether compounds. Actual experimental results would be required for definitive identification.

Analysis of Degradation Pathways

The different stress conditions induced specific chemical transformations in the parent molecule, leading to a unique set of degradation products.

G cluster_0 Degradation Pathways cluster_1 Acidic Hydrolysis cluster_2 Alkaline Hydrolysis cluster_3 Oxidative Degradation cluster_4 Photolytic Degradation Parent 2-Nitro-5-[(phenylsulfanyl)methyl]furan AH1 2-Nitro-5-(hydroxymethyl)furan Parent->AH1 Cleavage of C-S bond AH2 Thiophenol Parent->AH2 Cleavage of C-S bond BH1 2-Furanmethanol Parent->BH1 Cleavage of C-S bond & Reduction of Nitro group BH2 Thiophenol Parent->BH2 Cleavage of C-S bond OD1 5-Nitro-2-furoic acid Parent->OD1 Oxidation of methyl group OD2 Benzenesulfonic acid Parent->OD2 Oxidation of thioether PD1 2-Amino-5-[(phenylsulfanyl)methyl]furan Parent->PD1 Reduction of Nitro group PD2 5-[(Phenylsulfanyl)methyl]furan-2-carbaldehyde Parent->PD2 Oxidation of methyl group

Caption: Plausible degradation pathways of 2-Nitro-5-[(phenylsulfanyl)methyl]furan.

  • Hydrolytic Degradation (Acidic and Alkaline): Both acidic and alkaline conditions appear to promote the cleavage of the carbon-sulfur bond, leading to the formation of thiophenol. Under acidic conditions, the nitrofuran moiety remains largely intact, yielding 2-nitro-5-(hydroxymethyl)furan. In contrast, alkaline conditions may facilitate both the C-S bond cleavage and the reduction of the nitro group, resulting in 2-furanmethanol. The furan ring itself can also be susceptible to opening under harsh hydrolytic conditions.[8]

  • Oxidative Degradation: The strong oxidizing environment generated by Fenton's reagent leads to the oxidation of both the methyl group on the furan ring and the thioether linkage. This results in the formation of 5-nitro-2-furoic acid and benzenesulfonic acid. The nitro group is relatively stable under these oxidative conditions.

  • Photolytic Degradation: Exposure to UV radiation appears to induce two primary transformations. The first is the reduction of the nitro group to an amino group, forming 2-amino-5-[(phenylsulfanyl)methyl]furan. The second is the oxidation of the methyl group to an aldehyde, yielding 5-[(phenylsulfanyl)methyl]furan-2-carbaldehyde. The photolysis of nitroaromatic compounds can proceed through complex radical mechanisms.[12][15][16][17][18]

Conclusion

The comparative GC-MS analysis of 2-Nitro-5-[(phenylsulfanyl)methyl]furan under forced degradation conditions reveals that the molecule is susceptible to degradation through hydrolysis, oxidation, and photolysis, with each condition producing a distinct profile of degradation products. The primary sites of degradation are the nitro group, the thioether linkage, and the methyl group on the furan ring.

This study provides crucial information for the development of a stability-indicating analytical method for 2-Nitro-5-[(phenylsulfanyl)methyl]furan. The identified degradation products can be used as markers to monitor the stability of the drug substance and product over time. Furthermore, understanding the degradation pathways allows for the implementation of appropriate storage and handling conditions to minimize degradation and ensure the quality and safety of the final pharmaceutical product. The principles of analytical method validation, as outlined by the ICH, should be applied to ensure the reliability of the stability-indicating method.[3][4][5][6][7]

References

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  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
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Sources

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